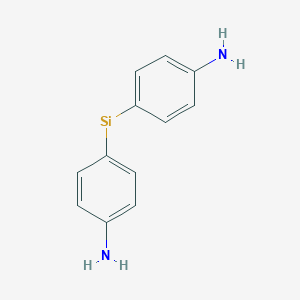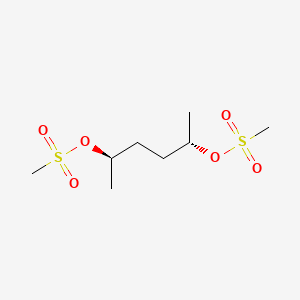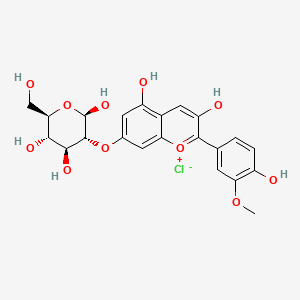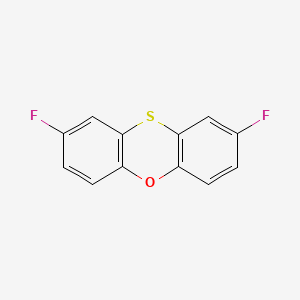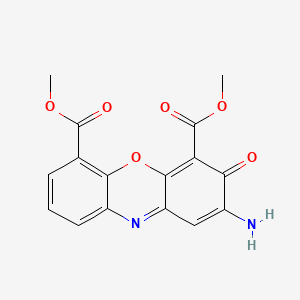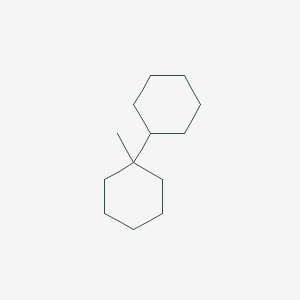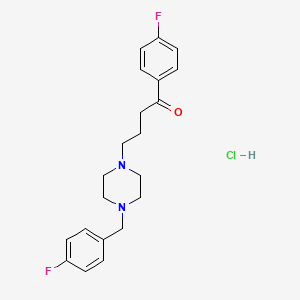
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol is a polyether compound with a long chain structure. It is characterized by multiple ether linkages (-O-) and a terminal hydroxyl group (-OH). This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The process involves multiple stages of ethoxylation, resulting in the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol finds applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for active ingredients.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol involves its interaction with various molecular targets. The polyether chain can form hydrogen bonds and interact with hydrophobic regions of molecules, facilitating solubilization and stabilization. The terminal hydroxyl group can participate in chemical reactions, enabling the compound to act as a functional intermediate in various processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and properties.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which impart distinct solubility and reactivity properties. Its ability to interact with a wide range of molecules makes it versatile in various applications.
Eigenschaften
CAS-Nummer |
35178-35-9 |
|---|---|
Molekularformel |
C46H94O11 |
Molekulargewicht |
823.2 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexacosoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C46H94O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-48-29-31-50-33-35-52-37-39-54-41-43-56-45-46-57-44-42-55-40-38-53-36-34-51-32-30-49-28-26-47/h47H,2-46H2,1H3 |
InChI-Schlüssel |
SQEIOWMHIMMNTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


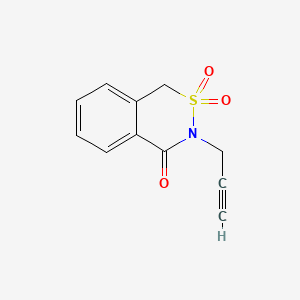
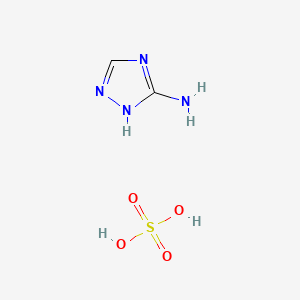
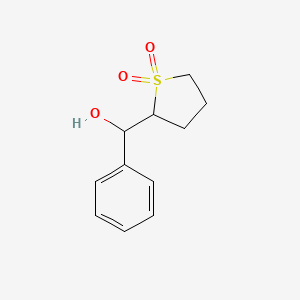
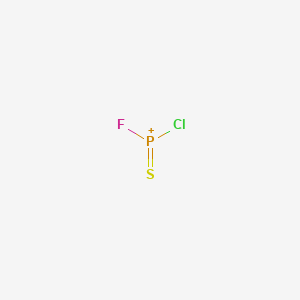
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
